(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with a unique structure that includes a phenyl ring substituted with a prop-2-ynyl group and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-prop-2-ynylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
4-Prop-2-ynylphenol+tert-butyl chloroformate→(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamates: Compounds with similar ester and phenyl structures but different substituents.
Prop-2-ynyl derivatives: Compounds with the prop-2-ynyl group attached to different functional groups or aromatic rings.
Uniqueness
(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester is unique due to the combination of its prop-2-ynyl group and carbamic acid tert-butyl ester moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-ynylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h1,7-10H,6H2,2-4H3,(H,15,16) |
InChI Key |
FQKMRIJPQXEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
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